Physicochemical Properties and Synthetic Utility of Ethyl 3-ethoxy-2-methylacrylate
Physicochemical Properties and Synthetic Utility of Ethyl 3-ethoxy-2-methylacrylate
[1]
Executive Summary
Ethyl 3-ethoxy-2-methylacrylate (CAS: 92145-32-9 / 1085699-23-5) is a specialized
This configuration makes it a critical building block for heterocyclic chemistry , particularly in the regioselective synthesis of 5-methylpyrimidines and 5-methyluracils —scaffolds essential in oncology (e.g., thymidylate synthase inhibitors) and antiviral drug development. Unlike simple acrylates, the 3-ethoxy group functions as an excellent leaving group via an addition-elimination mechanism, allowing for facile substitution by nitrogen nucleophiles (amidines, ureas, guanidines).
Part 1: Chemical Identity & Structural Analysis
The compound exists primarily as the (
| Attribute | Detail |
| IUPAC Name | Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate |
| Common Synonyms | Ethyl 2-(ethoxymethylene)propanoate; Ethyl |
| CAS Number | 92145-32-9 (Specific E-isomer); 1085699-23-5 (General/Tech grade) |
| Molecular Formula | C |
| Molecular Weight | 158.20 g/mol |
| SMILES | CCOC=C(C)C(=O)OCC |
| InChI Key | WZCHIWJCAAITIC-VOTSOKGWSA-N |
Structural Significance[1]
- -Ethoxy Group: Acts as a vinylogous ester leaving group. In reactions with nucleophiles, it undergoes substitution rather than simple Michael addition, preserving the double bond unsaturation.
- -Methyl Group: Directs regioselectivity and steric bulk, crucial for synthesizing 5-substituted heterocycles (e.g., Thymine derivatives) rather than 6-substituted analogs.
Part 2: Physicochemical Profile[3][4]
The following data represents high-purity (>97%) research-grade material.
Physical Constants[3][4]
| Property | Value | Condition / Note |
| Appearance | Clear, colorless to pale yellow liquid | Standard Temperature & Pressure |
| Boiling Point | 196–198 °C | @ 760 mmHg (Atmospheric) |
| Boiling Point (Reduced) | 120–130 °C | @ 10 mmHg (Vacuum Distillation) |
| Density | 0.998 – 1.052 g/mL | @ 25 °C |
| Refractive Index ( | 1.446 – 1.449 | @ 20 °C |
| Flash Point | ~76 °C (169 °F) | Closed Cup |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Immiscible/Low solubility in water |
| LogP (Predicted) | 1.45 | Lipophilic |
Spectroscopic Characteristics (Diagnostic)
Researchers should verify identity using these key NMR signals:
-
H NMR (CDCl
, 400 MHz):- 7.45 ppm (s, 1H, =CH -O): The olefinic proton is deshielded by the oxygen.
-
4.15 ppm (q, 2H, OCH
CH ester). -
3.98 ppm (q, 2H, =C-O-CH
CH ether). -
1.85 ppm (s, 3H, C=C(CH
)): Diagnostic allylic methyl singlet. - 1.2–1.4 ppm (overlapping t, 6H, methyls of ethyl groups).
Part 3: Synthetic Utility & Reactivity[1]
The primary utility of Ethyl 3-ethoxy-2-methylacrylate is as a three-carbon electrophile (C-C-C) for binucleophiles.
Synthesis of 5-Methylpyrimidines
This is the "Gold Standard" application. The compound reacts with amidines, ureas, or thioureas.[2] The reaction proceeds via an initial Michael-type addition followed by elimination of ethanol (from the ethoxy group) and subsequent cyclization.
Reaction Pathway (Graphviz Visualization)
Experimental Protocol: Synthesis of 5-Methyluracil Derivative
Applicable for drug discovery scaffolds.
Reagents:
-
Ethyl 3-ethoxy-2-methylacrylate (1.0 equiv)[3]
-
Acetamidine hydrochloride (1.2 equiv)
-
Sodium Ethoxide (NaOEt) (2.5 equiv)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under N
, dissolve NaOEt in absolute ethanol. -
Activation: Add Acetamidine HCl to the base solution and stir for 15 min at Room Temperature (RT) to liberate the free base.
-
Addition: Dropwise add Ethyl 3-ethoxy-2-methylacrylate to the mixture. The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (disappearance of acrylate spot).
-
Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Evaporate ethanol under reduced pressure.
-
Purification: Recrystallize the residue from EtOH/Water or purify via flash column chromatography (EtOAc/Hexane).
Part 4: Synthesis of the Core Compound
If the compound is not commercially available, it can be synthesized via the Claisen Condensation of ethyl propionate and triethyl orthoformate.
Synthesis Workflow (Graphviz Visualization)
Part 5: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[4][3] |
Storage Protocol:
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Moisture sensitive. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ethoxy group back to the aldehyde/enol.
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), and strong bases (polymerization/hydrolysis risk).
References
-
Smolecule . (2023).[1] Ethyl (E)-3-ethoxy-2-methylacrylate: Properties and Applications. Retrieved from
-
Apollo Scientific . (2024).[3] Safety Data Sheet: Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from
-
ChemicalBook . (2025). Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate Chemical Properties. Retrieved from
-
Sigma-Aldrich . (2024). Ethyl 3-ethoxyacrylate (Analogous Compound Data). Retrieved from
-
ResearchGate . (2021). Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines. Retrieved from
